

# Spectroscopic Data of Tert-Butyl Sulfide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl sulfide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl sulfide** (also known as **di-tert-butyl sulfide**). It includes detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of organosulfur compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Due to the high degree of symmetry in **tert-butyl sulfide**, its NMR spectra are relatively simple and easy to interpret.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **tert-butyl sulfide** is characterized by a single sharp singlet, a result of the magnetic equivalence of all 18 protons.

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment
~1.32 ppm	Singlet	18H	$(\text{CH}_3)_3\text{C}-$

## <sup>13</sup>C NMR Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **tert-butyl sulfide** displays two distinct signals, corresponding to the quaternary carbon and the methyl carbons.

Chemical Shift ( $\delta$ )	Assignment
~44.8 ppm	$(\text{CH}_3)_3\text{C-S}$
~31.2 ppm	$(\text{CH}_3)_3\text{C-}$

## Experimental Protocol for NMR Spectroscopy

### Sample Preparation:

- Dissolve 10-20 mg of **tert-butyl sulfide** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) to serve as an internal standard ( $\delta = 0.0$  ppm).

### Instrumentation:

- A standard NMR spectrometer, such as a 300 MHz or 500 MHz instrument.

### <sup>1</sup>H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

### <sup>13</sup>C NMR Acquisition:

- Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

- A longer acquisition time and a greater number of scans are typically necessary compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Process the data in a similar manner to the  $^1\text{H}$  NMR spectrum.[1]

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **tert-butyl sulfide** is characterized by absorptions corresponding to C-H and C-S bond vibrations.

### IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2850	Strong	C-H stretch (sp <sup>3</sup> hybridized)
1470-1450	Medium	C-H bend (asymmetric)
1390-1365	Medium	C-H bend (symmetric, characteristic of tert-butyl group)
710-570	Weak to Medium	C-S stretch

## Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of pure **tert-butyl sulfide** onto the surface of a salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

Instrumentation:

- A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

- Obtain a background spectrum of the empty sample compartment.
- Place the salt plate assembly in the sample holder.
- Acquire the IR spectrum of the sample.
- The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

## Mass Spectrum Data (Electron Ionization)

The electron ionization (EI) mass spectrum of **tert-butyl sulfide** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
146	Moderate	$[\text{M}]^+$ (Molecular Ion)
90	Low	$[\text{M} - \text{C}_4\text{H}_8]^+$
57	High (Base Peak)	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)
41	Moderate	$[\text{C}_3\text{H}_5]^+$

## Experimental Protocol for Mass Spectrometry

Instrumentation:

- A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

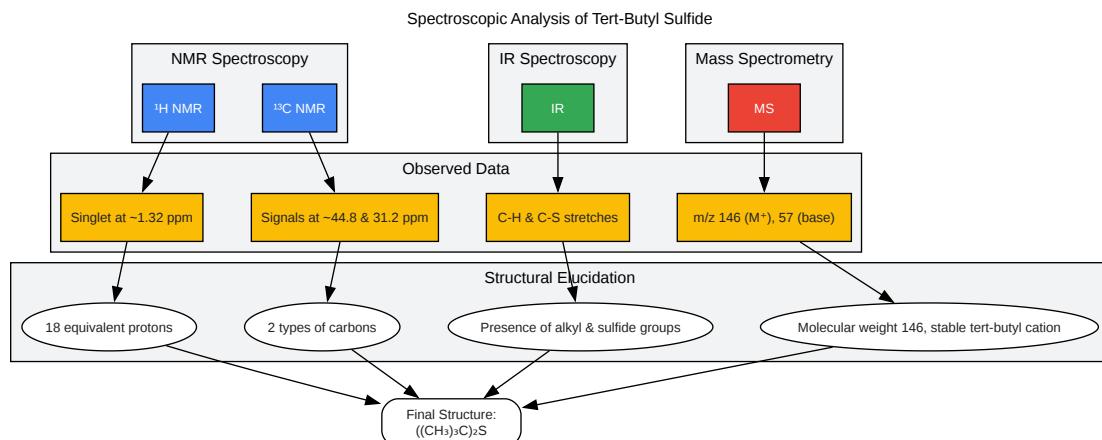
- For a volatile liquid like **tert-butyl sulfide**, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

Data Acquisition (Electron Ionization):

- The sample is vaporized and introduced into the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, generating a mass spectrum.[2]

## Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of **tert-butyl sulfide** to elucidate its structure.



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## References

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- To cite this document: BenchChem. [Spectroscopic Data of Tert-Butyl Sulfide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089448#tert-butyl-sulfide-spectroscopic-data-nmr-ir-ms>

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